80‑Fold Anti‑Proliferative Potency Increase in Gallium‑Resistant Lung Cancer Cells Versus Gallium Acetylacetonate (GaAcAc)
In gallium‑resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 exhibited an anti‑proliferative IC₅₀ that was 80‑fold lower (i.e., 80‑fold more potent) than that of gallium acetylacetonate (GaAcAc), a clinically studied gallium‑based agent [1]. The assay was performed in parallel on gallium‑sensitive (S) and gallium‑resistant (R) A549 sublines, with the resistant cells overexpressing AXL kinase protein; treatment with the lead compounds significantly suppressed AXL expression [1]. This fold‑shift demonstrates that 5476423 circumvents the resistance mechanism that cripples GaAcAc efficacy.
| Evidence Dimension | Anti‑proliferative IC₅₀ in gallium‑resistant A549 cells |
|---|---|
| Target Compound Data | 80‑fold increase in potency versus GaAcAc (exact IC₅₀ not disclosed in abstract; fold‑change is the primary reported metric) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) |
| Quantified Difference | 80‑fold greater potency; also 6.15‑fold greater than co‑identified lead 7919469 (13‑fold vs GaAcAc) |
| Conditions | Human lung adenocarcinoma A549 gallium‑resistant (R) subline; AXL kinase‑overexpressing; cell viability/proliferation endpoint |
Why This Matters
This is the sole direct quantitative evidence that this specific compound overcomes acquired gallium resistance—a phenotype unaddressed by any other pyrazoloquinazoline derivative—making it an irreplaceable tool compound for AXL‑mediated drug‑resistance research.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Bioorg Med Chem Lett. 2014;24(18):4553‑4556. doi:10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
